N-(5-bromopyridin-2-yl)-2-(difluoromethoxy)benzamide
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Overview
Description
N-(5-bromopyridin-2-yl)-2-(difluoromethoxy)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromopyridine moiety and a difluoromethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(difluoromethoxy)benzamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to introduce a bromine atom at the 5-position.
Formation of Difluoromethoxybenzamide: The difluoromethoxy group is introduced onto a benzamide core through a nucleophilic substitution reaction. This step often requires the use of a difluoromethylating agent under basic conditions.
Coupling Reaction: The brominated pyridine and the difluoromethoxybenzamide are coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-(difluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-(difluoromethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(difluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can facilitate binding to the active site of enzymes, while the difluoromethoxy group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-(difluoromethoxy)benzamide
- N-(5-fluoropyridin-2-yl)-2-(difluoromethoxy)benzamide
- N-(5-iodopyridin-2-yl)-2-(difluoromethoxy)benzamide
Uniqueness
N-(5-bromopyridin-2-yl)-2-(difluoromethoxy)benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. The difluoromethoxy group also imparts unique electronic properties that can influence the compound’s reactivity and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H9BrF2N2O2 |
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Molecular Weight |
343.12 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C13H9BrF2N2O2/c14-8-5-6-11(17-7-8)18-12(19)9-3-1-2-4-10(9)20-13(15)16/h1-7,13H,(H,17,18,19) |
InChI Key |
LMNMNUSUCYZCMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)OC(F)F |
Origin of Product |
United States |
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